Damnacanthal vs. Nordamnacanthal: Divergent Cytotoxic Potency and Mechanism in T-Lymphoblastic Leukemia (CEM-SS)
In a direct comparative study on T-lymphoblastic leukemia (CEM-SS) cells, damnacanthal and its close structural analog nordamnacanthal displayed not only a significant difference in potency but also a divergent mechanism of action. Nordamnacanthal (IC50 = 1.7 µg/mL) was nearly 6-fold more potent than damnacanthal (IC50 = 10 µg/mL) [1]. However, the key differentiation lies in the downstream effect: nordamnacanthal induced apoptosis, whereas damnacanthal caused arrest at the G0/G1 phase of the cell cycle [1]. This demonstrates that minor structural modifications between anthraquinones lead to distinct biological outcomes, making damnacanthal specifically useful as a tool to dissect G0/G1 arrest mechanisms independent of apoptosis.
| Evidence Dimension | Cytotoxicity (IC50) and Mechanism of Action |
|---|---|
| Target Compound Data | IC50 = 10 µg/mL; Mechanism: G0/G1 cell cycle arrest |
| Comparator Or Baseline | Nordamnacanthal; IC50 = 1.7 µg/mL; Mechanism: Apoptosis induction |
| Quantified Difference | Nordamnacanthal is ~5.9x more cytotoxic than Damnacanthal in this assay; Mechanism is completely different (G0/G1 arrest vs. Apoptosis) |
| Conditions | T-lymphoblastic leukemia (CEM-SS) cell line; MTT assay |
Why This Matters
This evidence is critical for selecting the correct compound for experiments designed to study G0/G1 cell cycle arrest versus apoptosis in leukemia models.
- [1] Latifah, S. Y., et al. (2021). Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells. Molecules, 26(6), 1554. DOI: 10.3390/molecules26061554. View Source
